molecular formula C9H18N2O2 B153110 tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate CAS No. 939760-37-9

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate

Cat. No. B153110
CAS RN: 939760-37-9
M. Wt: 186.25 g/mol
InChI Key: XTIGSUFOTRCYOO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate (TBAMAZC) is an organic compound with the chemical formula C7H15NO2. TBAMAZC is a colorless, crystalline solid that is used in a variety of scientific research applications. TBAMAZC has been studied for its potential to be used in the synthesis of various compounds, as well as for its biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Amino Acid-Azetidine Chimeras

Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains have been synthesized for studying the influence of conformation on peptide activity. These compounds, including enantiopure 3-substituted azetidine-2-carboxylic acids, serve as tools for exploring peptide activity modulation through conformational changes (Sajjadi & Lubell, 2008).

Masked Dipoles for Cycloaddition Reactions

Silylmethyl-substituted aziridine and azetidine compounds have been employed in reactions with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products. These reactions showcase the use of azetidine as a masked dipole for formal cycloaddition reactions, contributing to the development of novel synthetic methodologies (Yadav & Sriramurthy, 2005).

Construction of Novel Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases the versatility of azetidine derivatives in accessing chemical spaces complementary to piperidine ring systems. This work highlights the utility of azetidine-based intermediates for the development of novel compounds with potential pharmaceutical applications (Meyers et al., 2009).

Diastereoselective α-Alkylation

The α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters demonstrates the application of azetidine derivatives in achieving high yields and diastereoselectivities in synthetic chemistry. This process facilitates the production of optically active α-substituted azetidine-2-carboxylic acid esters, contributing to the synthesis of chiral compounds (Tayama, Nishio, & Kobayashi, 2018).

Synthesis of Protected 3-Haloazetidines

Protected 3-haloazetidines serve as versatile building blocks in medicinal chemistry, enabling the rapid diversified synthesis of high-value azetidine-3-carboxylic acid derivatives. This illustrates the significance of azetidine derivatives in facilitating the synthesis of complex molecules for pharmaceutical research (Ji, Wojtas, & Lopchuk, 2018).

Safety and Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

This compound is a building block in the synthesis of various bioactive molecules, and its specific targets can vary depending on the final structure of the synthesized molecule .

Mode of Action

The mode of action of “tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate” is dependent on the biochemical context in which it is used. As a building block in chemical synthesis, it can interact with various targets in different ways . The specific interactions and resulting changes would depend on the final structure of the synthesized molecule.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors . These factors can include temperature, pH, presence of other molecules, and specific conditions of the biological system where it is applied.

properties

IUPAC Name

tert-butyl 2-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIGSUFOTRCYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939760-37-9
Record name tert-butyl 2-(aminomethyl)azetidine-1-carboxylate
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